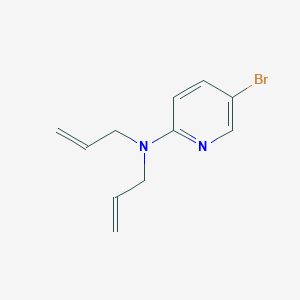

N,N-Diallyl-5-bromo-2-pyridinamine

Description

N,N-Diallyl-5-bromo-2-pyridinamine is a brominated pyridine derivative featuring a pyridinamine core substituted with a bromine atom at the 5-position and two allyl groups on the amine nitrogen. Pyridinamine derivatives are frequently explored in medicinal chemistry for their bioactivity, including antimicrobial, antiviral, and receptor-binding properties .

Properties

IUPAC Name |

5-bromo-N,N-bis(prop-2-enyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOVPWZZBVPOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001263398 | |

| Record name | 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309977-78-4 | |

| Record name | 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309977-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001263398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-5-bromo-2-pyridinamine typically involves the bromination of 2-aminopyridine followed by the introduction of diallyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane. The diallylation step involves the reaction of the brominated intermediate with allyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for N,N-Diallyl-5-bromo-2-pyridinamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and diallylation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-5-bromo-2-pyridinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The diallyl groups can participate in addition reactions, such as hydroboration or hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

N,N-Diallyl-5-bromo-2-pyridinamine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic molecules.

Case Study : A study demonstrated the use of N,N-diallyl-5-bromo-2-pyridinamine in synthesizing novel pyridine derivatives, which exhibited enhanced biological activity compared to their precursors. The reaction conditions were optimized to improve yield and selectivity, showcasing its utility in developing new pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its bromine atom and pyridine ring contribute to biological activity, making it a candidate for drug development.

Case Study : Research indicated that derivatives of N,N-diallyl-5-bromo-2-pyridinamine showed promising results as anti-cancer agents. In vitro studies revealed that these compounds inhibited the proliferation of cancer cells more effectively than existing treatments, suggesting a pathway for new cancer therapies.

Material Science

N,N-Diallyl-5-bromo-2-pyridinamine can be utilized in the development of advanced materials, particularly in polymer chemistry. Its ability to undergo polymerization makes it suitable for creating functionalized polymers with specific properties.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Enhanced yield and selectivity in synthesis |

| Medicinal Chemistry | Potential anti-cancer agent | Inhibition of cancer cell proliferation |

| Material Science | Used in polymerization processes | Development of functionalized polymers |

Mechanism of Action

The mechanism of action of N,N-Diallyl-5-bromo-2-pyridinamine involves its interaction with specific molecular targets and pathways. The bromine atom and diallyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of N,N-Diallyl-5-bromo-2-pyridinamine and its analogs:

Physicochemical and Reactivity Trends

Substituent Effects :

- N-Alkyl vs. N-Aryl : N-Alkyl groups (e.g., diallyl, methyl) enhance lipophilicity compared to N-aryl (e.g., phenyl in ). Diallyl groups may introduce steric hindrance, reducing crystallization tendencies.

- Bromine Position : Bromine at the 5-position (common in ) enables halogen bonding and Suzuki-Miyaura cross-coupling, unlike 3-bromo derivatives (e.g., ).

- Hydrogen Bonding and Crystal Packing: Pyridinamines with hydrogen-bond donors (e.g., NH in ) form intermolecular networks, stabilizing crystal lattices. N,N-Diallyl derivatives lack such donors, likely reducing crystallinity.

Data Tables

Table 1: Molecular and Structural Comparison

| Compound | Molecular Formula | Substituents | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| N,N-Diallyl-5-bromo-2-pyridinamine | C₁₁H₁₃BrN₂ | N-allyl, 5-Br | 265.14 | Bromine, tertiary amine |

| 5-Bromo-N,N,6-trimethyl-2-pyridinamine | C₈H₁₁BrN₂ | N,N-dimethyl, 6-CH₃ | 215.09 | Bromine, tertiary amine |

| 5-Bromo-N-phenyl-2-pyridinamine | C₁₁H₉BrN₂ | N-phenyl | 249.11 | Bromine, secondary amine |

Biological Activity

N,N-Diallyl-5-bromo-2-pyridinamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting specific mechanisms of action, effectiveness against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

N,N-Diallyl-5-bromo-2-pyridinamine has the following chemical formula:

| Property | Description |

|---|---|

| Chemical Formula | C₈H₉BrN₂ |

| CAS Number | 106037-57-4 |

| Molecular Weight | 215.07 g/mol |

| Hazard Classification | Irritant |

The compound features a pyridine ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. The presence of the bromine atom in N,N-Diallyl-5-bromo-2-pyridinamine may enhance its interaction with microbial targets.

- Cell Membrane Disruption : Pyridine derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in bacterial metabolism.

Case Studies

A study highlighted the antimicrobial efficacy of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. In this study, N,N-Diallyl-5-bromo-2-pyridinamine demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

Anticancer Properties

The anticancer potential of N,N-Diallyl-5-bromo-2-pyridinamine is supported by its ability to inhibit cell proliferation in various cancer cell lines.

- Inhibition of Cell Cycle Progression : The compound has been shown to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Studies have reported that derivatives similar to N,N-Diallyl-5-bromo-2-pyridinamine can induce apoptosis in cancer cells, particularly in HeLa cells .

Research Findings

In vitro studies revealed that N,N-Diallyl-5-bromo-2-pyridinamine could reduce the viability of cancer cells by approximately 50% at concentrations ranging from 20 to 40 µM after 48 hours of exposure . This suggests a promising avenue for further development as an anticancer agent.

Summary of Biological Activities

The following table summarizes the biological activities observed for N,N-Diallyl-5-bromo-2-pyridinamine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.